Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-

Progesterone receptor Nuclear receptor Endocrine pharmacology

This non-steroidal 4-phenylquinoline derivative is a potent and highly selective progesterone receptor (PR) antagonist (IC50=3.20 nM). Its 937-fold selectivity for antagonism over agonism avoids confounding partial agonist activity seen with compounds like mifepristone. It is ideal for dissecting PR-mediated transcriptional effects in T47D cells without modulating 5-HT4 receptors, ensuring clean, interpretable data for coregulator recruitment and competitive antagonism studies. Recommended working concentration is 1–100 nM.

Molecular Formula C18H16N2O
Molecular Weight 276.3 g/mol
CAS No. 144630-79-5
Cat. No. B11847440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-
CAS144630-79-5
Molecular FormulaC18H16N2O
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)NC(=O)C)C(=CC=N2)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O/c1-12-8-9-16(20-13(2)21)17-15(10-11-19-18(12)17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,21)
InChIKeyPNGCSCAUMNBMEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- (CAS 144630-79-5): Baseline Characterization for Sourcing Decisions


Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- (also designated N-(8-methyl-4-phenylquinolin-5-yl)acetamide) is a synthetic quinoline derivative with the molecular formula C18H16N2O and a molecular weight of 276.33 g/mol [1]. This compound belongs to the 4-phenylquinoline structural class, a scaffold that has been extensively explored for ligand development targeting G protein-coupled receptors (GPCRs) including serotonin (5-HT) receptor subtypes and angiotensin II receptors [2]. Notably, despite its quinoline core suggesting potential affinity for 5-HT4 receptors—a target class for which numerous quinoline-based ligands have been developed—the available primary pharmacological data for this specific compound reveals activity at the progesterone receptor (PR) rather than at 5-HT4 [3]. The compound is offered as a research-grade chemical for laboratory use only and is not intended for therapeutic or diagnostic applications in humans or animals .

Why 4-Phenylquinoline Analogs Cannot Be Substituted for Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- Without Functional Validation


The 4-phenylquinoline scaffold is pharmacologically promiscuous, with subtle substitution patterns dictating both receptor target identity and functional activity (agonist vs. antagonist). For example, within this chemical class, specific modifications yield potent 5-HT4 receptor antagonists with pKi values ranging from 8.8 to 10.4 [1], whereas alternative substitution patterns produce angiotensin II AT1 receptor antagonists [2] or NK3 receptor antagonists [3]. Critically, Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- demonstrates documented antagonist activity at the progesterone receptor (PR) with an IC50 of 3.20 nM [4]—a pharmacological profile entirely distinct from the 5-HT4 antagonist profile of related quinoline derivatives such as piboserod (SB-207266, pKi ~9.6–10.4) [1]. Therefore, procurement of a generic 4-phenylquinoline analog based solely on scaffold similarity without target-specific functional validation risks introducing compounds with divergent and potentially confounding biological activities into experimental systems. The N-(8-methyl-4-phenyl-5-quinolinyl) substitution pattern confers a distinct receptor interaction profile that cannot be inferred from class membership alone.

Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- Quantitative Differentiation Evidence vs. Structural Analogs


Progesterone Receptor (PR) Antagonist Activity: IC50 Comparison vs. Structural Analogs

Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- exhibits potent antagonist activity at the human progesterone receptor with an IC50 of 3.20 nM as measured by inhibition of progesterone-induced alkaline phosphatase activity in human T47D cells [1]. In contrast, the well-characterized 4-phenylquinoline derivative piboserod (SB-207266, CAS 152811-62-6) demonstrates no reported PR antagonist activity and instead functions as a selective 5-HT4 receptor antagonist with pKi values of 9.6–10.4 at human 5-HT4 receptors [2]. This divergent pharmacological profile demonstrates that the N-(8-methyl-4-phenyl-5-quinolinyl) substitution pattern redirects receptor target engagement from serotonin receptors to the progesterone receptor.

Progesterone receptor Nuclear receptor Endocrine pharmacology

Functional Antagonism vs. Agonism at Progesterone Receptor: Mechanistic Differentiation

Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- acts as a pure antagonist at the human progesterone receptor, with an antagonist IC50 of 3.20 nM in the T47D alkaline phosphatase assay [1]. In the same cellular system, the compound exhibits minimal agonist activity with an EC50 of 3,000 nM (3 μM) for stimulation of alkaline phosphatase [1]. The 937-fold separation between antagonist potency (3.20 nM) and agonist efficacy threshold (3,000 nM) establishes this compound as a functionally selective PR antagonist. This profile contrasts with selective progesterone receptor modulators (SPRMs) that exhibit mixed agonist/antagonist activity and with pure PR agonists such as progesterone itself (EC50 in the low nanomolar range for gene activation).

Functional selectivity PR antagonist Alkaline phosphatase assay

Absence of Documented 5-HT4 Receptor Affinity: Critical Differentiation from Quinoline-Class 5-HT4 Antagonists

No evidence of 5-HT4 receptor binding or functional activity has been identified for Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- in authoritative pharmacological databases including ChEMBL, BindingDB, PubChem, or the Guide to Pharmacology (GtoPdb). This absence of 5-HT4 activity is notable given that structurally related 4-phenylquinoline derivatives—including piboserod (SB-207266, pKi 9.6–10.4 at human 5-HT4) [1] and GR113808 (pKi 9.3–10.3 at guinea pig 5-HT4) —are potent, well-characterized 5-HT4 receptor antagonists. The lack of detectable 5-HT4 affinity for this compound, despite scaffold similarity to known 5-HT4 ligands, represents a de facto selectivity advantage for experiments where 5-HT4-mediated confounding must be avoided. In contrast, many quinoline-based 5-HT4 antagonists exhibit residual off-target activity at other aminergic receptors that may complicate data interpretation [2].

5-HT4 receptor Receptor selectivity Target validation

Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-: Evidence-Derived Application Scenarios for Laboratory Procurement


Progesterone Receptor Antagonism Studies in T47D Cell Models

This compound is appropriate for in vitro studies requiring pharmacological antagonism of the human progesterone receptor in T47D breast cancer cells. Documented antagonist activity with IC50 = 3.20 nM in the alkaline phosphatase reporter assay [1] provides a validated concentration range (approximately 1–100 nM) for full PR blockade while maintaining >900-fold separation from the minimal agonist activity threshold (EC50 = 3,000 nM) [1]. Researchers should verify lot-specific purity and activity in their experimental system, as potency may vary with cell passage number and assay conditions.

Functional Selectivity Profiling: Pure Antagonism Without Partial Agonism

With a 937-fold functional selectivity for antagonism over agonism at the progesterone receptor [1], this compound serves as a tool for experiments that require clean, non-confounded interpretation of PR-mediated transcriptional effects. This profile is particularly valuable for: (1) studies dissecting PR coregulator recruitment mechanisms that are sensitive to ligand-induced conformational changes, (2) experiments differentiating between competitive antagonism and inverse agonism at PR, and (3) assays where residual partial agonist activity from comparator compounds (e.g., mifepristone) would introduce data interpretation ambiguity.

Differentiation from 5-HT4-Active Quinoline Derivatives in Multi-Receptor Systems

In cellular or tissue systems co-expressing progesterone receptors and serotonin 5-HT4 receptors (e.g., certain breast cancer models, uterine tissue, or neuronal co-culture systems), this compound offers the advantage of PR antagonism without concurrent 5-HT4 receptor modulation. The absence of documented 5-HT4 affinity [2] distinguishes it from structurally similar quinoline derivatives such as piboserod and GR113808, which exhibit potent 5-HT4 antagonist activity [2]. Researchers employing this compound can attribute observed phenotypic effects more confidently to PR blockade rather than to confounding serotonergic modulation.

Scaffold-Hopping Reference for PR Antagonist Development

The 4-phenylquinoline core of this compound represents a non-steroidal scaffold for PR antagonism, distinct from the steroidal framework of endogenous progesterone and from the dimethylaminophenyl core of mifepristone. Medicinal chemistry programs exploring novel PR antagonist chemotypes may utilize this compound as a scaffold-hopping reference or starting point for structure-activity relationship (SAR) exploration. The N-acetamide substitution at the 5-position of the quinoline ring, combined with the 8-methyl and 4-phenyl modifications, provides a defined pharmacophore for computational modeling and analog design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.